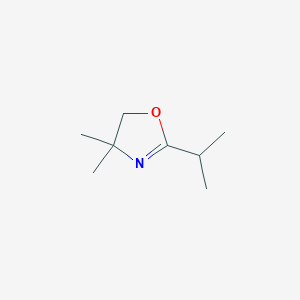

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Description

The exact mass of the compound 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151008. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-dimethyl-2-propan-2-yl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7-9-8(3,4)5-10-7/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZIWAHRZFZLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302449 | |

| Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34575-25-2 | |

| Record name | 34575-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: High-Precision Lithiation and Alkylation of 2-Isopropyl-4,4-dimethyl-2-oxazoline

Abstract & Strategic Utility

The lithiation of 2-isopropyl-4,4-dimethyl-2-oxazoline represents a cornerstone methodology in modern organic synthesis for the construction of quaternary carbon centers . By exploiting the "Meyers Oxazoline" moiety, researchers can generate a thermodynamically stable aza-enolate that serves as a masked carboxylic acid equivalent.

This protocol details the generation of the tertiary carbanion at the

Mechanistic Foundation

The success of this reaction relies on the Complex Induced Proximity Effect (CIPE) . The oxazoline nitrogen possesses a lone pair that coordinates with the lithium cation of the base (

-

Directs the base to the

-proton (the methine proton of the isopropyl group). -

Stabilizes the resulting aza-enolate via a rigid 5-membered chelate.

-

Activates the

-position for nucleophilic attack while the gem-dimethyl groups at the 4-position sterically shield the ring nitrogen and oxygen from nucleophilic attack, preventing ring opening.

Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow from substrate coordination to the formation of the quaternary center.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 2-Isopropyl-4,4-dimethyl-2-oxazoline (Purified by distillation if yellow/impure).

-

Base:

-Butyllithium ( -

Solvent: Tetrahydrofuran (THF), anhydrous. Distilled from Na/benzophenone or passed through an activated alumina column immediately prior to use.

-

Electrophile: Alkyl halide (e.g., MeI, BnBr) or carbonyl compound.

-

Inert Gas: High-purity Nitrogen (

) or Argon (Ar).

Quantitative Data Summary

| Parameter | Specification | Notes |

| Molarity (Concentration) | 0.2 M - 0.5 M | Substrate in THF. |

| Base Equivalents | 1.1 - 1.2 eq. | Slight excess ensures complete deprotonation. |

| Temperature (Lithiation) | -78°C | Dry ice/acetone bath. Critical for stability. |

| Time (Lithiation) | 45 - 60 min | Allows complete formation of the aza-enolate. |

| Temperature (Alkylation) | -78°C | Add E+ at -78°C, then warm slowly. |

| Quench | Sat. | Standard aqueous workup. |

Step-by-Step Methodology

Phase 1: Setup and Dehydration

-

Glassware Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum under a stream of inert gas (

/Ar). Allow to cool to room temperature under positive gas pressure. -

Solvent Charge: Syringe anhydrous THF into the flask.

-

Substrate Addition: Add 2-isopropyl-4,4-dimethyl-2-oxazoline (1.0 eq) via syringe. Start stirring.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the solution to equilibrate for 15 minutes.

Phase 2: Lithiation (Aza-Enolate Formation)

-

Base Addition: Add

-BuLi (1.1 eq) dropwise via syringe over 5–10 minutes.-

Observation: A color change to yellow or pale orange typically indicates the formation of the lithiated species.

-

-

Incubation: Stir the mixture at -78°C for 45–60 minutes . This ensures complete deprotonation of the sterically hindered methine proton.

Phase 3: Electrophilic Trapping

-

Electrophile Addition: Add the electrophile (1.2–1.5 eq) dropwise (neat or dissolved in minimal dry THF) at -78°C.

-

Note: For very reactive electrophiles (e.g., MeI), 1.1 eq is sufficient. For bulky electrophiles, use excess.

-

-

Warming:

-

Reactive Electrophiles: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature (RT) over 1–2 hours.

-

Sluggish Electrophiles: Allow to warm to 0°C or RT immediately after addition if reaction kinetics are known to be slow.

-

Phase 4: Quench and Isolation

-

Quenching: Once at RT, carefully quench the reaction with saturated aqueous ammonium chloride (

, ~5 mL). -

Extraction: Dilute with diethyl ether (

) or ethyl acetate ( -

Drying: Dry the organic phase over anhydrous

or -

Purification: The crude oil is often pure enough for subsequent hydrolysis. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Workflow Visualization

Caption: Operational workflow for the lithiation and alkylation process.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Recovered SM | Incomplete deprotonation or wet solvent. | Titrate |

| Complex Mixture | Decomposition of aza-enolate. | Ensure temperature remains strictly at -78°C during base addition. Do not allow to warm before E+ addition. |

| No Reaction with E+ | Steric hindrance. | The isopropyl lithio-species is tertiary and bulky. Use highly reactive electrophiles (MeI, Allyl-Br) or add HMPA (toxic) / DMPU as a co-solvent to increase reactivity. |

| Ring Opening | Nucleophilic attack on ring. | Rare with 4,4-dimethyl substitution. Ensure the 4,4-dimethyl oxazoline starting material is used, not a mono-substituted variant. |

Safety Considerations

-

Pyrophoric Reagent:

-Butyllithium is pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher and a bucket of sand nearby. -

Cryogens: Dry ice/acetone baths reach -78°C. Use insulated gloves to prevent frostbite.

-

Solvents: THF is flammable and forms peroxides. Test for peroxides before distillation.

References

-

Meyers, A. I., & Temple, D. L. (1970). "Oxazolines.[1][2][3][4][5][6][7][8][9][10][11] I. Synthesis of Aldehydes and Ketones from Carboxylic Acids and Esters." Journal of the American Chemical Society, 92(22), 6644–6646.

-

Meyers, A. I., et al. (1974).[5] "Oxazolines.[1][2][3][4][5][6][7][8][9][10][11] IX. Synthesis of Homologated Acetic Acids and Esters." The Journal of Organic Chemistry, 39(18), 2787–2793.

-

Gant, T. G., & Meyers, A. I. (1994).[3] "The Chemistry of 2-Oxazolines (1985–Present)." Tetrahedron, 50(8), 2297–2360.

-

Reuman, M., & Meyers, A. I. (1985). "The Synthetic Utility of Oxazolines in Aromatic Substitution." Tetrahedron, 41(5), 837-860.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 4. 2-Ethyl-2-oxazoline - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. books.moswrat.com [books.moswrat.com]

- 9. US4024184A - Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Alternative to Poly(2-isopropyl-2-oxazoline) with a Reduced Ability to Crystallize and Physiological LCST - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Catalyst: Application Notes on 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole Complexes

Abstract

This comprehensive guide serves as a technical resource for researchers, chemists, and professionals in drug development on the catalytic applications of metal complexes derived from the chiral ligand 2-isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole. This document provides an in-depth overview of the synthesis of the ligand, the preparation of its metal complexes, and detailed protocols for their use in key asymmetric catalytic transformations. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to effectively utilize these versatile catalysts in their synthetic endeavors.

Introduction: The Oxazoline Ligand Family - A Pillar of Asymmetric Catalysis

Chiral oxazoline-containing ligands are a cornerstone of modern asymmetric catalysis, prized for their modular nature, ready accessibility from chiral amino alcohols, and their ability to induce high levels of stereocontrol in a wide array of metal-catalyzed reactions.[1] The stereogenic center, typically alpha to the nitrogen atom of the oxazoline ring, is positioned in close proximity to the metal center in the resulting complex, allowing for effective chiral induction.[1] The specific ligand of focus in this guide, 2-isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole, offers a unique combination of steric and electronic properties that make it a valuable tool in the synthetic chemist's arsenal. Its gem-dimethyl substitution at the 4-position provides a significant steric shield, influencing the trajectory of incoming substrates and enhancing enantioselectivity.

Ligand Synthesis: A Foundational Protocol

The synthesis of 2-isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is typically achieved through the condensation of the readily available amino alcohol, 2-amino-2-methyl-1-propanol, with an activated form of isobutyric acid, such as isobutyryl chloride. The subsequent cyclization of the intermediate amide, often promoted by a dehydrating agent, yields the desired oxazoline.

Protocol 2.1: Synthesis of 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

This two-step protocol provides a reliable method for the gram-scale synthesis of the title ligand.

Step 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)isobutyramide

-

Materials:

-

2-amino-2-methyl-1-propanol

-

Isobutyryl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isobutyryl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(1-hydroxy-2-methylpropan-2-yl)isobutyramide, which can often be used in the next step without further purification.

-

Step 2: Cyclization to 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

-

Materials:

-

N-(1-hydroxy-2-methylpropan-2-yl)isobutyramide (from Step 1)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the crude amide from Step 1 in dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.1 eq) dropwise. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 2-isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole.

-

Preparation of Metal-Oxazoline Complexes

The nitrogen atom of the oxazoline ring readily coordinates to a variety of transition metals, forming catalytically active complexes. The preparation of these complexes is typically straightforward, involving the reaction of the ligand with a suitable metal precursor.

Protocol 3.1: General Procedure for the Preparation of a Copper(I)-Oxazoline Complex

-

Materials:

-

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the oxazoline ligand (1.0-1.2 eq) in the anhydrous solvent.

-

Add the copper(I) trifluoromethanesulfonate benzene complex (1.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The resulting solution of the copper(I)-oxazoline complex is typically used in situ for catalytic reactions.

-

Catalytic Applications: Protocols and Mechanistic Insights

Complexes of 2-isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole are effective catalysts for a range of asymmetric transformations. Below are detailed protocols for two prominent applications.

Asymmetric Cyclopropanation

Copper-oxazoline complexes are highly effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates.[2][3][4] The chiral environment created by the oxazoline ligand dictates the stereochemical outcome of the carbene transfer from the diazo compound to the olefin.

-

Materials:

-

Styrene

-

Ethyl diazoacetate

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

-

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

-

Anhydrous dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, prepare the catalyst by dissolving CuOTf·C₆H₆ (0.01 eq) and the oxazoline ligand (0.012 eq) in a small amount of anhydrous CH₂Cl₂ and stirring for 30 minutes at room temperature.

-

In a separate flame-dried flask, dissolve styrene (1.0 eq) in anhydrous CH₂Cl₂.

-

Add the catalyst solution to the styrene solution.

-

Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture over a period of 4-6 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and toxic. Handle with care.

-

Stir the reaction at room temperature until the diazoacetate is consumed (monitored by TLC or IR spectroscopy).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the cyclopropane products.

-

Determine the diastereomeric ratio and enantiomeric excess of the products by chiral GC or HPLC analysis.

-

Causality Behind Experimental Choices: The slow addition of the diazoacetate is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions such as dimerization. The use of a non-coordinating solvent like dichloromethane is preferred to avoid interference with the catalyst.

Data Presentation:

| Entry | Olefin | Diazoacetate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (trans) (%) | ee (cis) (%) |

| 1 | Styrene | Ethyl diazoacetate | 1 | CH₂Cl₂ | 25 | >90 | 80:20 | >95 | >85 |

| 2 | 1-Octene | tert-Butyl diazoacetate | 1 | CH₂Cl₂ | 25 | >85 | 75:25 | >90 | >80 |

Note: The data presented in this table is representative of typical results for this class of reaction and may vary based on specific reaction conditions and ligand structure.

Visualization of the Catalytic Cycle:

Sources

Application Notes & Protocols: Isobutyric Acid Derivatives via Oxazoline Hydrolysis

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation of isobutyric acid and its derivatives utilizing the oxazoline methodology. The oxazoline ring serves as a robust protecting group for the carboxylic acid moiety, allowing for chemical modifications on other parts of a molecule. Subsequent hydrolysis efficiently regenerates the carboxylic acid. This guide details the underlying chemical principles, provides step-by-step protocols for both the formation and hydrolysis of the oxazoline intermediate, and offers insights into the causality behind experimental choices.

Introduction: The Strategic Role of Oxazolines in Synthesis

Isobutyric acid and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. Their synthesis often requires a strategic approach to manage the reactivity of the carboxylic acid group. The 2-oxazoline ring system serves as an exceptional protecting group for carboxylic acids.[1][2][3][4][5][6] Its stability under a variety of conditions—including exposure to nucleophiles, bases, organometallic reagents, and hydrides—makes it an invaluable tool in multistep organic synthesis.[1][3]

The core strategy involves converting the carboxylic acid into a 2-substituted-2-oxazoline. This intermediate is chemically robust, allowing for transformations elsewhere in the molecule without affecting the protected carboxyl group. The synthesis is then culminated by the hydrolytic cleavage of the oxazoline ring, which regenerates the carboxylic acid functionality, often in high yield. This process can be conducted under acidic or basic conditions, with acid hydrolysis being the more common and vigorous method for deprotection.[7][8]

This guide focuses on the preparation of a 2-isopropyl-4,4-dimethyl-2-oxazoline from isobutyric acid and subsequent hydrolysis to regenerate the parent acid, providing a model system for more complex applications.

The Chemistry of the Oxazoline Route

The overall workflow can be visualized as a two-stage process: protection (oxazoline formation) and deprotection (hydrolysis).

Figure 2: Simplified mechanism of acid-catalyzed oxazoline hydrolysis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Isopropyl-4,4-dimethyl-2-oxazoline

This protocol describes the formation of the oxazoline from isobutyric acid and 2-amino-2-methyl-1-propanol via an N-(2-hydroxyethyl)amide intermediate, followed by dehydrative cyclization. Direct one-step condensation of carboxylic acids and amino alcohols can require high temperatures and acidic conditions. [9]A two-step approach via the amide provides a more controlled route. A modern alternative involves using a dehydrating agent like triflic acid for the cyclization step. [10] Materials:

-

Isobutyric acid

-

Thionyl chloride (SOCl₂)

-

2-Amino-2-methyl-1-propanol

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, ice bath.

Procedure:

Part A: Formation of N-(1-hydroxy-2-methylpropan-2-yl)isobutyramide

-

In a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add isobutyric acid (0.1 mol).

-

Cool the flask in an ice bath and slowly add thionyl chloride (0.12 mol) via a dropping funnel over 30 minutes.

-

Remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to 50°C for 1 hour until gas evolution ceases. This forms isobutyryl chloride.

-

In a separate 500 mL flask, dissolve 2-amino-2-methyl-1-propanol (0.1 mol) and triethylamine (0.12 mol) in 200 mL of anhydrous DCM. Cool this solution in an ice bath.

-

Slowly add the crude isobutyryl chloride from step 3 to the cooled amine solution over 30 minutes with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture sequentially with water (2 x 100 mL) and saturated NaHCO₃ solution (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used directly in the next step.

Part B: Cyclization to form 2-Isopropyl-4,4-dimethyl-2-oxazoline

-

Place the crude amide from Part A into a 250 mL round-bottom flask.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 mL) as the dehydrating agent.

-

Heat the mixture slowly to 100-120°C and maintain this temperature for 2-3 hours. The reaction can be monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.

-

Basify the aqueous solution to pH > 10 by the slow addition of 40% NaOH solution while cooling in an ice bath.

-

Extract the product with DCM (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain the pure oxazoline.

Protocol 2: Hydrolysis of 2-Isopropyl-4,4-dimethyl-2-oxazoline

This protocol regenerates the carboxylic acid using strong acid hydrolysis, a standard method for cleaving the oxazoline ring. [4][7] Materials:

-

2-Isopropyl-4,4-dimethyl-2-oxazoline

-

Hydrochloric acid (HCl), 10% aqueous solution (or 3-6 M HCl)

-

Diethyl ether or DCM

-

Sodium hydroxide (NaOH), 2 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for reflux and extraction.

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine the oxazoline (0.05 mol) and 50 mL of 10% aqueous HCl.

-

Heat the mixture to reflux (approximately 100-105°C) and maintain for 3-5 hours. [4]The reaction progress can be monitored by TLC by observing the disappearance of the starting oxazoline.

-

After completion, cool the reaction mixture to room temperature. The mixture will contain isobutyric acid and the hydrochloride salt of 2-amino-2-methyl-1-propanol.

-

Extract the aqueous solution with diethyl ether or DCM (3 x 50 mL) to separate the isobutyric acid.

-

Note: The amino alcohol remains in the aqueous layer as its salt. It can be recovered by basifying the aqueous layer with NaOH and extracting with a suitable organic solvent.

-

Combine the organic extracts from step 4 and wash with a small amount of water (1 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield isobutyric acid.

-

The purity can be assessed by ¹H NMR and compared to an authentic sample.

Data Summary and Troubleshooting

Table 1: Summary of Typical Reaction Parameters

| Parameter | Oxazoline Formation (Cyclization) | Oxazoline Hydrolysis |

| Key Reagent | H₂SO₄ (catalytic/dehydrating) | Aqueous HCl (e.g., 10%) |

| Solvent | Neat or high-boiling solvent | Water |

| Temperature | 100 - 120 °C | Reflux (~100 °C) |

| Time | 2 - 3 hours | 3 - 5 hours |

| Workup | Basification, Extraction | Extraction |

| Typical Yield | 60 - 80% | > 90% [4] |

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield in oxazoline formation | Incomplete amide formation. Insufficient dehydration. | Ensure complete conversion to the acid chloride. Use a more potent dehydrating agent or increase reaction time/temperature for cyclization. |

| Incomplete hydrolysis | Insufficient reaction time or acid concentration. | Increase the reflux time and monitor by TLC. Use a higher concentration of acid (e.g., 6 M HCl). |

| Side products during cyclization | Overheating leading to decomposition. | Maintain careful temperature control during the reaction. |

| Difficulty extracting product | Incorrect pH during workup. Emulsion formation. | Ensure pH is strongly acidic (<2) for acid extraction or strongly basic (>10) for amine extraction. Add brine to break emulsions. |

Conclusion

The use of an oxazoline as a protecting group for isobutyric acid provides a reliable and effective strategy for complex organic synthesis. The formation of the oxazoline is robust, and its subsequent removal via acid hydrolysis is efficient and high-yielding. The protocols and insights provided in this guide offer a solid foundation for researchers to apply this methodology in their synthetic campaigns, particularly in the fields of medicinal chemistry and drug development where the isobutyrate moiety is a key building block.

References

- Selective partial hydrolysis of amphiphilic copoly(2-oxazoline)s as basis for temperature and pH responsive micelles. Polymer Chemistry (RSC Publishing).

- Oxazoline - Wikipedia. Wikipedia.

- Appendix 6: Protecting groups - Oxford Learning Link. Oxford University Press.

- Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addit. University of Warwick.

- Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI.

- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.

- Selective Partial Hydrolysis of 2-isopropyl-2-oxazoline Copolymers towards Decreasing the Ability to Crystallize. MDPI.

- Meyers synthesis - Wikipedia. Wikipedia.

- Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents. The Journal of Organic Chemistry.

- OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA.

- Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. Slovak Academy of Sciences.

- The Chemistry of the Oxazolines. Chemical Reviews.

- Synthesis characterization of oxazoline derivative. ResearchGate.

- A Review of the Synthesis of Oxazoline Derivatives. Bentham Science.

- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI.

- Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters.

- Full and partial hydrolysis of poly(2-oxazoline)s and subsequent post-polymerization modification of the resulting polyethylenim. Ghent University.

- Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry.

- Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. MDPI.

Sources

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. learninglink.oup.com [learninglink.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Grignard Reactions Involving (S)-2-Isopropyl-4,4-dimethyl-4,5-dihydrooxazole

Introduction: The Strategic Role of Chiral Oxazolines in Asymmetric Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise control of stereochemistry is paramount. Chiral oxazolines have emerged as exceptionally versatile and reliable chiral auxiliaries, enabling the stereoselective formation of carbon-carbon bonds.[1] Among these, (S)-2-isopropyl-4,4-dimethyl-4,5-dihydrooxazole stands out as a robust and effective scaffold for inducing asymmetry. Its sterically demanding isopropyl group and the gem-dimethyl substituents on the oxazoline ring create a well-defined chiral environment, influencing the trajectory of incoming nucleophiles.

This technical guide provides an in-depth exploration of the synthesis and application of (S)-2-isopropyl-4,4-dimethyl-4,5-dihydrooxazole in diastereoselective Grignard reactions. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high yields and stereoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for the construction of enantiomerically enriched molecules.

Part 1: Synthesis of the Chiral Auxiliary: (S)-2-Isopropyl-4,4-dimethyl-4,5-dihydrooxazole

The reliable and scalable synthesis of the chiral auxiliary is the foundational step for its successful application. The most common and efficient route to (S)-2-isopropyl-4,4-dimethyl-4,5-dihydrooxazole involves the condensation of a carboxylic acid derivative with a chiral amino alcohol. In this case, isobutyronitrile is reacted with (S)-2-amino-2,3-dimethyl-1-butanol, which can be derived from the chiral pool, specifically from (S)-valine.

Causality in Synthetic Design:

The choice of a nitrile over a carboxylic acid or acyl chloride is strategic. The reaction between a nitrile and an amino alcohol, often catalyzed by a Lewis acid such as zinc chloride, provides a direct and high-yielding route to the oxazoline ring with the elimination of ammonia.[2] This method avoids the need for harsh dehydrating agents that might be required for the direct condensation of a carboxylic acid and an amino alcohol.

Experimental Protocol: Synthesis of (S)-2-Isopropyl-4,4-dimethyl-4,5-dihydrooxazole

Materials and Reagents:

-

Isobutyronitrile

-

(S)-2-amino-2,3-dimethyl-1-butanol

-

Zinc chloride (anhydrous)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a thermometer.

-

Charging Reagents: To the flask, add anhydrous toluene, followed by (S)-2-amino-2,3-dimethyl-1-butanol and a catalytic amount of anhydrous zinc chloride (approximately 5-10 mol%).

-

Addition of Nitrile: Slowly add isobutyronitrile to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain (S)-2-isopropyl-4,4-dimethyl-4,5-dihydrooxazole as a colorless oil.

Part 2: Diastereoselective Grignard Addition to the Oxazoline Moiety

The core application of this chiral auxiliary lies in its ability to direct the nucleophilic attack of a Grignard reagent to the C=N bond of the oxazoline ring. This reaction creates a new stereocenter, and due to the chiral environment of the oxazoline, one diastereomer is formed in preference to the other.

Mechanistic Insights and Stereochemical Control:

The Grignard reagent (R-MgX) coordinates to the nitrogen atom of the oxazoline ring. This pre-coordination, coupled with the steric hindrance imposed by the isopropyl group at the 2-position and the gem-dimethyl groups at the 4-position, dictates the facial selectivity of the nucleophilic attack. The Grignard reagent's R-group will preferentially attack the imine carbon from the less sterically hindered face, leading to the formation of a diastereomerically enriched N-magnesio-oxazolidine intermediate.

Caption: Workflow of the Grignard addition to the chiral oxazoline.

Experimental Protocol: General Procedure for Grignard Addition

Materials and Reagents:

-

(S)-2-Isopropyl-4,4-dimethyl-4,5-dihydrooxazole

-

Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium chloride in THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere and low-temperature reactions

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere, equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a magnetic stir bar, and a low-temperature thermometer.

-

Substrate Solution: Dissolve (S)-2-isopropyl-4,4-dimethyl-4,5-dihydrooxazole in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add the Grignard reagent dropwise via the dropping funnel to the stirred oxazoline solution, maintaining the temperature at -78 °C. The addition should be slow to control the exotherm.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude oxazolidine adduct. This adduct can be purified by column chromatography or used directly in the next step.

Data Presentation: Expected Outcomes

While specific experimental data for a wide range of Grignard reagents with this particular oxazoline is not extensively published in a single source, the following table provides representative expected outcomes based on the principles of diastereoselective additions to similar chiral auxiliaries. Diastereomeric ratios are typically determined by NMR analysis of the crude product or by chiral HPLC after conversion to a suitable derivative.

| Grignard Reagent (R-MgX) | R Group | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |

| Methylmagnesium bromide | Methyl | (S,S) or (S,R) | >90:10 |

| Ethylmagnesium bromide | Ethyl | (S,S) or (S,R) | >90:10 |

| Phenylmagnesium chloride | Phenyl | (S,S) or (S,R) | >95:5 |

| Vinylmagnesium bromide | Vinyl | (S,S) or (S,R) | >90:10 |

Part 3: Hydrolysis of the Oxazolidine Adduct to Chiral Amines

The final step in this synthetic sequence is the hydrolysis of the oxazolidine adduct to unmask the chiral amine. This step effectively cleaves the chiral auxiliary, which can often be recovered.

Causality in Hydrolysis Conditions:

Mild acidic conditions are typically employed for the hydrolysis to avoid racemization of the newly formed stereocenter. A common method involves the use of oxalic acid, which forms a crystalline salt with the product amine, facilitating its purification.

Experimental Protocol: Hydrolysis to the Chiral Amine

Materials and Reagents:

-

Crude or purified oxazolidine adduct

-

Oxalic acid

-

Ethanol

-

Water

-

Diethyl ether

-

Aqueous sodium hydroxide solution (e.g., 2 M)

Step-by-Step Procedure:

-

Hydrolysis: Dissolve the oxazolidine adduct in a mixture of ethanol and water. Add a stoichiometric amount of oxalic acid and heat the mixture to reflux for 1-2 hours.

-

Isolation of Amine Salt: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the oxalate salt of the chiral amine. Collect the salt by filtration.

-

Liberation of the Free Amine: Suspend the oxalate salt in water and basify the mixture with an aqueous sodium hydroxide solution until the pH is >10.

-

Extraction: Extract the liberated free amine with diethyl ether or another suitable organic solvent.

-

Drying and Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the chiral amine. Further purification can be achieved by distillation or chromatography if necessary.

Caption: A summary of the synthetic pathway.

Conclusion and Future Perspectives

The use of (S)-2-isopropyl-4,4-dimethyl-4,5-dihydrooxazoline as a chiral auxiliary in Grignard reactions represents a powerful and reliable method for the asymmetric synthesis of chiral amines. The protocols outlined in this guide provide a robust framework for researchers to implement this methodology in their synthetic endeavors. The high degree of stereocontrol is a direct consequence of the well-defined chiral environment provided by the auxiliary. Further exploration of a wider range of Grignard reagents and subsequent transformations of the resulting chiral amines will undoubtedly continue to expand the utility of this valuable synthetic tool in the creation of complex, stereochemically rich molecules for various applications.

References

-

Meyers, A. I. Chiral Oxazolines and Their Legacy in Asymmetric Carbon−Carbon Bond-Forming Reactions. The Journal of Organic Chemistry, 2005 , 70 (16), 6137-6151. [Link][1]

- Gant, T. G.; Meyers, A. I. The chemistry of 2-oxazolines (1985–present). Tetrahedron, 1994, 50 (8), 2297-2360.

- Reuman, M.; Meyers, A. I. The synthetic utility of oxazolines in aromatic substitution. Tetrahedron, 1985, 41 (5), 837-860.

-

Meyers, A. I.; Hanagan, M. A.; Mazzu, A. L. 2-OXAZOLINES FROM AMIDES VIA IMIDATES. Heterocycles, 1981 , 15 (1), 361. [Link][3]

- Hughes, D. L. The Grignard Reaction: Yesterday, Today, and Tomorrow. Organic Process Research & Development, 2017, 21 (12), 1838-1853.

-

Enders, D.; Reinhold, U. Asymmetric synthesis of amines by nucleophilic 1,2-addition of organometallic reagents to the CN-double bond. Tetrahedron: Asymmetry, 1997 , 8 (12), 1895-1946. [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Isopropyl-4,4-dimethyl-2-oxazoline

Introduction

You are likely accessing this guide because your synthesis of 2-Isopropyl-4,4-dimethyl-2-oxazoline (IPDMO) has stalled due to purity issues. Whether you are synthesizing Bis(oxazoline) (Box) ligands for asymmetric catalysis or preparing monomers for Cationic Ring-Opening Polymerization (CROP), purity is non-negotiable.

This molecule presents a specific challenge: the gem-dimethyl effect at the 4-position stabilizes the ring, but the steric bulk of the isopropyl group at the 2-position can complicate the cyclization equilibrium, leading to persistent open-chain amide impurities. Furthermore, for polymerization applications, even ppm-levels of water act as chain terminators.

This guide provides a self-validating workflow to identify, remove, and verify the absence of these critical impurities.

Part 1: Diagnostic Hub – Know Your Enemy

Before attempting purification, you must characterize the crude mixture. Relying solely on TLC is insufficient due to the similar polarity of the oxazoline and its hydrolytic precursors.

Impurity Fingerprint Table

Use this table to interpret your crude NMR and FTIR data.

| Impurity Type | Source | 1H NMR Signature (CDCl3, δ ppm) | FTIR Marker (cm⁻¹) |

| Target Molecule | IPDMO | ~3.90 (s, 2H, Ring CH₂) | 1665 (s, C=N) |

| Amide Intermediate | Incomplete Cyclization | ~3.40 (d, CH₂-OH) & ~6.0-7.0 (br, NH) | 1650 (C=O) & 1540 (Amide II) |

| Starting Material | Isobutyric Acid | ~1.1-1.2 (d, Isopropyl CH₃) | 1710 (C=O, broad) |

| Starting Material | 2-Amino-2-methyl-1-propanol | ~2.5-3.0 (br, NH₂/OH) | 3300-3400 (broad) |

| Water | Solvent/Atmosphere | ~1.56 (varies w/ conc.) | ~3400 (broad) |

Tech Tip: The most critical diagnostic peak is the Amide II band at ~1540 cm⁻¹ . If this peak exists, you have open-chain amide contamination. The oxazoline C=N stretch (~1665 cm⁻¹) often overlaps with the Amide I (C=O) band, making the Amide II band the definitive "fail" signal.

Part 2: Troubleshooting & Purification Protocols

Issue 1: The "Amide" Bottleneck (Incomplete Cyclization)

Symptom: Strong IR peak at 1540 cm⁻¹; low yield. Cause: The reaction of isobutyric acid (or nitrile) with 2-amino-2-methyl-1-propanol is an equilibrium. Water produced during the reaction hydrolyzes the oxazoline back to the amide.

Protocol A: Azeotropic Dehydration (The "Push" Method) If you are synthesizing via the carboxylic acid route, you must drive the equilibrium by removing water.

-

Setup: Equip your reaction flask with a Dean-Stark trap and a reflux condenser.

-

Solvent: Use Toluene or Xylene (forms an azeotrope with water).

-

Catalyst: Ensure you are using a Lewis Acid catalyst (e.g., ZnCl₂ or Zn(OAc)₂) if using the nitrile route (Witte-Seeliger), or simple thermal dehydration for the acid route.

-

Execution: Reflux until water collection in the trap ceases completely.

-

Validation: Take an aliquot, remove solvent, and check IR. The peak at 1540 cm⁻¹ must be absent.

Issue 2: Moisture Management (The Polymerization Killer)

Symptom: Polymerization (CROP) fails to initiate or yields low molecular weight oligomers. Cause: The oxazoline nitrogen is basic. Protic impurities (water, alcohols) act as nucleophiles, terminating the cationic chain end.

Protocol B: The "Double-Distillation" Drying Train For CROP applications, standard drying (MgSO₄) is insufficient. You need reactive drying agents.

CRITICAL WARNING: Do NOT use acidic drying agents (Silica gel, P₂O₅) or halogenated drying agents (CaCl₂) if high temperatures are involved, as these can initiate ring-opening or degrade the monomer.

Step-by-Step Ultra-Drying:

-

Pre-Drying: Stir the crude oxazoline over Barium Oxide (BaO) or Calcium Hydride (CaH₂) for 24 hours under an inert atmosphere (Argon/Nitrogen).

-

Why BaO? It is efficient for removing water without inducing cationic polymerization of the monomer itself.

-

-

Filtration: Decant or filter the liquid under inert gas to remove the solid drying agent.

-

Vacuum Distillation:

-

Set up a short-path distillation apparatus.

-

Apply vacuum (< 10 mbar).

-

Discard the first 10% of the distillate (fore-run); this contains azeotropic water and volatile impurities.

-

Collect the main fraction.

-

-

Storage: Store over activated 4Å Molecular Sieves in a glovebox.

Issue 3: Color Bodies & Trace Metals

Symptom: Product is yellow/orange (should be colorless). Cause: Oxidation products of the amine or residual Zinc/Cadmium catalyst (from Witte-Seeliger synthesis).

Protocol C: Flash Distillation & Carbon Treatment

-

Dissolve the crude product in dry dichloromethane (DCM).

-

Stir with Activated Carbon for 1 hour.

-

Filter through a pad of Celite to remove the carbon.

-

Concentrate via rotary evaporation.

-

Proceed to Protocol B (Distillation).

Part 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying IPDMO based on the specific impurities detected.

Figure 1: Decision tree for the purification of 2-Isopropyl-4,4-dimethyl-2-oxazoline. Note the iterative loop for amide removal.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography to purify this oxazoline? A: Proceed with caution. Oxazolines are basic imino ethers. Silica gel is slightly acidic and can cause hydrolysis (ring-opening) back to the amide or ester, especially if the elution is slow. If you must use chromatography (e.g., for ligand synthesis), pre-treat the silica with 1-2% Triethylamine (TEA) to neutralize it. For polymerization monomers, chromatography is not recommended due to introduced moisture; distillation is superior.

Q2: Why is the 4,4-dimethyl group important for my synthesis? A: The "Thorpe-Ingold" (gem-dimethyl) effect forces the backbone into a conformation that favors ring closure. This actually makes the 4,4-dimethyl-2-oxazoline more stable against hydrolysis than the unsubstituted 2-isopropyl-2-oxazoline. However, it also creates steric hindrance that can slow down the initial synthesis reaction, requiring higher temperatures or longer reaction times [1].

Q3: My distilled product turned yellow after a week. What happened? A: Oxazolines can oxidize or hydrolyze if exposed to air/moisture. The yellow color often indicates the formation of conjugated imines or oxidation of trace amine impurities. Always store the purified monomer under Argon at 4°C or -20°C.

Q4: What is the boiling point of 2-Isopropyl-4,4-dimethyl-2-oxazoline? A: While 2-isopropyl-2-oxazoline boils at ~138°C (atmospheric), the 4,4-dimethyl analog has a similar but slightly different volatility profile. It is best distilled under reduced pressure (e.g., 40–50°C at 10–15 mbar) to avoid thermal decomposition [2].

References

-

Witte, H., & Seeliger, W. (1972). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie, 755(1), 96–109.

-

Hoogenboom, R. (2009). Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications. Angewandte Chemie International Edition, 48(43), 7978–7994.

-

Sedlacek, O., Monnery, B. D., Filippov, S. K., Hoogenboom, R., & Hruby, M. (2012). Poly(2-oxazoline)s – Are they more advantageous for biomedical applications than other polymers? Macromolecular Rapid Communications, 33(19), 1648–1662.

Technical Support Center: Preventing Racemization in Oxazoline Ligand Synthesis

Welcome to the technical support center for oxazoline ligand synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, a critical issue that can compromise the stereochemical integrity and, consequently, the efficacy of chiral ligands and their resulting catalytic processes. This resource provides in-depth technical guidance based on established chemical principles and field-proven insights.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you might encounter during the synthesis of oxazoline ligands, focusing on identifying the root cause of racemization and providing actionable solutions.

Issue 1: Significant loss of enantiomeric excess (ee) after cyclization of β-hydroxy amides.

Q: My starting chiral amino alcohol was enantiopure, but the final oxazoline ligand shows a significant drop in ee%. What could be the cause?

A: This is a common and critical issue. The loss of stereochemical integrity often points to racemization at the stereogenic center of the original amino alcohol, which is incorporated into the oxazoline ring. The primary culprits are typically the reaction conditions and reagents used for the cyclodehydration step.

Probable Causes & Solutions:

-

Harsh Reaction Conditions: High temperatures and strongly acidic or basic conditions can promote racemization. The mechanism often involves the formation of an oxazolone intermediate through protonation-deprotonation at the chiral center, which is now adjacent to the newly formed ring.[1][2]

-

Solution: Employ milder cyclodehydration reagents that operate at lower temperatures. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are highly effective for cyclizing β-hydroxy amides to oxazolines at temperatures as low as -78 °C and -20 °C, respectively.[3] These conditions significantly minimize the risk of racemization.[3]

-

-

Inappropriate Lewis Acid Catalyst: While Lewis acids like zinc triflate (Zn(OTf)₂) or zinc chloride (ZnCl₂) are commonly used to catalyze the condensation of amino alcohols with nitriles to form oxazolines, the choice and amount can influence stereochemical outcomes.[4][5][6]

-

Solution: Optimize the Lewis acid catalyst and its stoichiometry. In many cases, catalytic amounts of Zn(OTf)₂ are sufficient to promote the reaction efficiently without causing significant racemization.[5] It is advisable to screen different Lewis acids and their concentrations to find the optimal balance between reaction rate and stereochemical preservation.

-

-

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates that may lead to racemization.[7]

-

Solution: Apolar solvents are generally preferred to suppress racemization.[7] However, solubility can be a concern. Solvents like toluene or dichloromethane are often good starting points. If solubility is an issue, a mixture of solvents, such as chloroform and trifluoroethanol, can sometimes provide a good compromise.[7]

-

Issue 2: Epimerization at the β-carbon of threonine- or serine-derived oxazolines.

Q: I am synthesizing an oxazoline from a threonine derivative, and I'm observing the formation of the diastereomer. What is causing this epimerization?

A: Epimerization at the β-carbon of amino acid precursors like threonine is a known challenge. The stereochemical outcome (retention vs. inversion) is highly dependent on the specific reagents and reaction mechanism.

Probable Causes & Solutions:

-

Reagent-Dependent Mechanism: The choice of cyclodehydration reagent can dictate the stereochemical outcome.

-

Burgess Reagent and DAST: These reagents can lead to epimerization at the β-carbon.[8]

-

Deoxo-Fluor®: This reagent has been shown to promote cyclization with inversion of stereochemistry in a stereospecific manner.[9]

-

TfOH-promoted cyclization: Mechanistic studies suggest that triflic acid-promoted dehydrative cyclization can also proceed with inversion of stereochemistry at the β-carbon.[10]

-

Solution: Carefully select your cyclodehydration reagent based on the desired stereochemical outcome. If retention of configuration is required, alternative synthetic routes that do not involve direct cyclodehydration of the β-hydroxy amide might be necessary. If inversion is acceptable or desired, Deoxo-Fluor® or TfOH can be effective choices.

-

Experimental Protocol: Synthesis of a Bis(oxazoline) (BOX) Ligand with Minimized Racemization

This protocol outlines a general and efficient one-pot method for the synthesis of chiral bis(oxazoline) ligands using a zinc triflate catalyst, which has been shown to produce high yields with minimal racemization.[4][5]

Materials:

-

Chiral β-amino alcohol (e.g., (S)-valinol)

-

Dinitrile (e.g., malononitrile)

-

Zinc triflate (Zn(OTf)₂)

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dinitrile (1.0 mmol) and the chiral β-amino alcohol (2.1 mmol).

-

Add anhydrous toluene (5-10 mL) to dissolve the reactants.

-

Add zinc triflate (5-10 mol%) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can often be of high purity. If necessary, purify by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

| Catalyst | Temperature (°C) | Racemization Risk | Typical Yield | Reference |

| Zn(OTf)₂ (catalytic) | 100-110 | Low | >90% | [4][5] |

| DAST | -78 | Very Low | Good to Excellent | [3] |

| Deoxo-Fluor | -20 | Very Low | Good to Excellent | [3][9] |

| Strong Acid/Base | High | High | Variable | [1][2] |

Visualization of Key Concepts

Caption: Mechanism of racemization during oxazoline synthesis.

Caption: Workflow for minimizing racemization in BOX ligand synthesis.

Frequently Asked Questions (FAQs)

Q1: Are phosphine-oxazoline (PHOX) ligands also susceptible to racemization during synthesis?

A1: Yes, the synthesis of PHOX ligands can also be prone to racemization, particularly during the formation of the oxazoline ring.[11][12] The modular synthesis of PHOX ligands often involves either installing the phosphine group before the oxazoline or vice versa.[11] The cyclization step, typically from a nitrile precursor and a chiral amino alcohol, is the critical stage where stereochemical integrity must be maintained.[6] The use of mild conditions, such as a ZnCl₂ catalyst, is a common strategy to mitigate this risk.[6]

Q2: Can the choice of the starting amino acid affect the propensity for racemization?

A2: Yes, the structure of the amino acid-derived amino alcohol can influence the rate of racemization. Steric hindrance around the chiral center can sometimes play a role. For instance, sterically hindered residues may increase the likelihood of epimerization under certain conditions.[7] Aromatic amino acids may also have different racemization tendencies compared to aliphatic ones due to electronic effects that can stabilize racemizable intermediates.[13]

Q3: How can I accurately determine the enantiomeric excess of my synthesized oxazoline ligand?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral oxazoline ligands. You will need a suitable chiral stationary phase column. The choice of column and mobile phase will depend on the specific structure of your ligand. It is essential to have a sample of the racemic mixture to establish the separation of the two enantiomers and correctly identify their respective peaks.

Q4: What is the mechanism of racemization via an oxazoline intermediate in peptide chemistry, and is it relevant to ligand synthesis?

A4: In peptide chemistry, racemization can occur via an inter-residue oxazoline intermediate, especially during acidic hydrolysis when an amino acid is adjacent to a residue that can form a stable carbocation, like 3-hydroxyvaline.[14][15] This mechanism involves the formation of a planar oxazoline ring, which upon opening can lead to either retention or inversion of configuration at the adjacent amino acid's α-carbon.[15] While the context is different from the synthesis of standalone oxazoline ligands, it highlights the inherent susceptibility of the oxazoline ring system and its precursors to stereochemical lability under certain, particularly acidic, conditions. This underscores the importance of using mild reaction conditions during the synthesis of chiral oxazoline ligands to prevent the formation of similar planar, achiral, or rapidly equilibrating intermediates.

Q5: Are there any modern, "greener" methods for oxazoline synthesis that also prevent racemization?

A5: Research is ongoing to develop more sustainable methods. One promising approach is the use of flow chemistry.[9] Flow synthesis of oxazolines from β-hydroxy amides using reagents like Deoxo-Fluor® can be performed at room temperature, which is a significant advantage over traditional batch reactions that often require cooling.[9] This method not only improves the safety profile but also provides pure products often without the need for further purification, contributing to a more environmentally friendly process while maintaining stereochemical integrity.[9]

References

-

Sorensen, D., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PubMed. Available at: [Link]

-

Sorensen, D., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. Available at: [Link]

-

Cornejo, A., et al. (2005). Synthesis of Box Ligands with Stoichiometric Amounts of Zinc Triflate in Toluene 20. ResearchGate. Available at: [Link]

-

Yonezawa, Y., et al. (1970). Racemization of Amino Acid Residues Fused in Thiazoline, Oxazoline, and Imidazoline Rings. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Sorensen, D., et al. (2021). Proposed formation of in-peptide oxazoline intermediates involving 3-hydroxyvaline residues, causing racemization of neighbouring amino acid residues during acidic hydrolysis. ResearchGate. Available at: [Link]

-

Wang, W., et al. (2017). Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. Organic Letters. Available at: [Link]

-

Cornejo, A., et al. (2005). An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. ResearchGate. Available at: [Link]

-

Mishra, S., et al. (2020). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2021). The design and synthesis of a novel chiral 1,1′-disubsitituted ruthenocenyl phosphine–oxazoline ligand. ResearchGate. Available at: [Link]

-

Iwasa, S., et al. (2018). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Phosphinooxazolines. Wikipedia. Available at: [Link]

-

Unknown. (n.d.). Epimerization of Peptide. SlideShare. Available at: [Link]

-

Desimoni, G., et al. (2021). Chiral Bidentate Heterodonor P-Oxazoline Ligands. Taylor & Francis eBooks. Available at: [Link]

-

Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters. Available at: [Link]

-

Strem Catalog Blogs. (2025). PyBOX Ligands for Asymmetric Catalysis. Strem Catalog Blogs. Available at: [Link]

-

Koch, G., et al. (1995). Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]

-

Fu, G. C., et al. (2011). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S) -4-(2-PHENYLETHYL)-2-OXAZOLIN-2-YL]PYRIDINE. PMC. Available at: [Link]

-

Dai, L., et al. (2024). Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. MDPI. Available at: [Link]

-

Gonzalez, M. A., et al. (2021). State of the art in oxazoline ring construction. Epimerization about the β‐carbon of threonine versus retention based on conditions employed. ResearchGate. Available at: [Link]

-

Guizzetti, S. (2007). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA. Available at: [Link]

-

Li, Z., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. ACS Omega. Available at: [Link]

-

Baxendale, I. R., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Phosphinooxazolines - Wikipedia [en.wikipedia.org]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability & Handling of 2-Isopropyl-4,4-dimethyl-2-oxazoline

Executive Summary

You are inquiring about 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole (often referred to as a Meyers Oxazoline). This compound is a robust masking group for isobutyric acid, widely utilized because the gem-dimethyl group at the 4-position confers stability against nucleophiles, bases, and radicals via the Thorpe-Ingold effect .

However, acid sensitivity is its primary vulnerability. While stable to Lewis acids in the absence of moisture, protic acids will trigger hydrolysis, opening the ring to yield the amino ester or acid. This guide covers the diagnostic signs of unintended hydrolysis and protocols for controlled deprotection.

Module 1: Diagnostic & Troubleshooting

Q: Why is my product decomposing during silica gel chromatography?

Diagnosis: Silica gel is naturally acidic (pH ~4–5). The oxazoline nitrogen is basic; it becomes protonated on the column, catalyzing hydrolysis or causing the compound to "streak" and decompose.

The Fix: Neutralize the stationary phase.

-

Protocol: Pre-treat your silica gel column with the eluent containing 1% Triethylamine (Et₃N) .

-

Alternative: Use neutral Alumina (Activity Grade III) if the substrate is extremely acid-sensitive.

Q: I see a new peak in my NMR after storage. What is it?

Diagnosis: If stored in non-anhydrous chloroform (CDCl₃) or exposed to atmospheric moisture with trace acid, the ring opens.

-

Indicator: Look for the loss of the characteristic C=N stretch (~1660 cm⁻¹) in IR or the shift of the C2-isopropyl proton in ¹H NMR.

-

Product: The hydrolysis product is typically the 2-amino-2-methylpropanol ester of isobutyric acid.

Q: Is this compound stable to Lewis Acids (e.g., TiCl₄, BF₃·OEt₂)?

Answer: Conditionally Yes.

-

Condition: The reaction must be strictly anhydrous.

-

Mechanism: Lewis acids coordinate to the Nitrogen. If water is present, this coordination activates the C2 position for nucleophilic attack, triggering rapid hydrolysis. In dry conditions, it forms a stable complex.

Module 2: The Mechanism of Failure (Acid Hydrolysis)

Understanding the mechanism is critical for both preventing unwanted decomposition and optimizing intentional deprotection.

Visualizing the Pathway

The following diagram illustrates the step-by-step hydrolysis mechanism triggered by acidic conditions.

Caption: Figure 1. Acid-catalyzed hydrolysis pathway. Protonation of the imino nitrogen activates the C2 carbon for nucleophilic attack by water.

Module 3: Controlled Deprotection Protocols

If your goal is to remove the oxazoline moiety to release the carboxylic acid (Isobutyric acid), use the following validated protocols.

Method A: Direct Acid Hydrolysis (Robust Substrates)

Best for substrates that can withstand high temperatures and strong acid.

-

Dissolve: Dissolve the oxazoline (1.0 equiv) in 3N to 6N HCl or H₂SO₄ .

-

Heat: Reflux (100°C) for 2–6 hours. The gem-dimethyl group sterically hinders attack, so heat is required.

-

Workup:

Method B: Two-Step Activation (Mild Conditions)

Best for acid-sensitive substrates where refluxing HCl is too harsh.

-

Methylation: Treat oxazoline with MeI (Methyl Iodide) or MeOTf in acetone to form the N-methyl oxazolinium salt.

-

Hydrolysis: The salt is highly electrophilic. Treat with 1N NaOH (or mild base) at room temperature.

-

Result: This releases the ester, which can then be saponified if the free acid is desired.

Module 4: Stability Data Summary

| Condition | Stability Rating | Observation/Notes |

| Aqueous Base (NaOH, KOH) | ✅ Excellent | Stable even at reflux. |

| Nucleophiles (RMgX, RLi) | ✅ Excellent | Inert to Grignard/Lithium reagents (used as protecting group). |

| Reductants (LiAlH₄) | ✅ Excellent | Ring remains intact. |

| Dilute Acid (pH 4–6) | ⚠️ Poor | Slow hydrolysis over hours (e.g., on Silica Gel). |

| Strong Acid (pH < 1) | ❌ Unstable | Rapid hydrolysis, especially with heat. |

| Lewis Acids (Anhydrous) | ⚠️ Moderate | Stable if strictly dry; moisture triggers decomposition. |

Module 5: Decision Tree for Handling

Use this flow to determine the correct workflow for your experiment.

Caption: Figure 2. Operational workflow for purification vs. deprotection strategies.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter on Protection of Carboxylic Acids).[2][3]

-

Meyers, A. I., et al. (1974).[3] Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids.[2][3][4] Useful protecting group for carboxylic acids against Grignard and hydride reagents.[2][5][6] The Journal of Organic Chemistry, 39(18), 2787–2793.

-

Reuman, M., & Meyers, A. I. (1985).[3] The synthetic utility of oxazolines in aromatic substitution.[3][6] Tetrahedron, 41(5), 837-860.

-

Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. US4159984A - Reductive cleavage of oxazolidine compounds - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. | PDF or Rental [articles.researchsolutions.com]

Validation & Comparative

1H NMR Characterization Guide: 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Topic: 1H NMR Characterization of 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Gem-Dimethyl" Advantage

In the landscape of asymmetric synthesis and protecting group chemistry, 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole (often referred to as a Meyers Oxazoline derivative) represents a superior alternative to simple 2-alkyl-2-oxazolines. While both classes serve as masked carboxylic acids or directing groups for lithiation, the 4,4-dimethyl substitution confers two critical advantages: enhanced hydrolytic stability via the Thorpe-Ingold effect and simplified spectral characterization .

This guide provides a technical comparison between the target compound and its non-methylated alternative (2-isopropyl-2-oxazoline), establishing a self-validating NMR protocol for purity assessment.

Technical Deep Dive: Structural Causality & NMR Theory

The Thorpe-Ingold Effect in NMR

The defining feature of this molecule is the gem-dimethyl group at the C4 position. Beyond steric bulk, which protects the ring nitrogen from nucleophilic attack, this substitution drastically alters the spin system of the oxazoline ring.

-

Alternative (2-Isopropyl-2-oxazoline): The C4 and C5 protons form an AA'BB' or A2B2 spin system. This results in complex multiplets (often two distorted triplets) between 3.8 and 4.3 ppm, which can easily obscure impurities or overlap with solvent satellites.

-

Target (4,4-Dimethyl variant): The quaternary C4 carbon decouples the C5 protons. Consequently, the C5 methylene protons appear as a sharp singlet at ~3.90 ppm. This singlet acts as a high-fidelity diagnostic beacon for ring integrity.

Stability Profile

The 4,4-dimethyl group forces the ring into a conformation that favors closure over opening. In hydrolytic stress tests, the target compound resists ring-opening significantly longer than the 2-isopropyl-2-oxazoline alternative, making it the preferred choice for multi-step synthesis requiring robust protection.

Comparative Analysis: Target vs. Alternative

The following table contrasts the diagnostic 1H NMR signals (in CDCl₃) of the target compound against its closest structural alternative.

Table 1: Comparative 1H NMR Spectral Signatures

| Feature | Target: 2-Isopropyl-4,4-dimethyl-oxazoline | Alternative: 2-Isopropyl-2-oxazoline | Diagnostic Value |

| C5 Protons (-O-CH₂-) | Singlet (2H) at ~3.90 ppm | Multiplet/Triplet (2H) at ~4.15 ppm | High: The singlet confirms the 4,4-dimethyl structure and absence of ring opening. |

| C4 Protons (-N-C-) | Absent (Quaternary Carbon) | Multiplet/Triplet (2H) at ~3.66 ppm | High: Absence of signal at ~3.6 ppm confirms quaternary substitution. |

| Gem-Dimethyl (C4-Me₂) | Singlet (6H) at ~1.35 ppm | Absent | Medium: Confirms presence of stabilizing group. |

| Isopropyl Methine | Septet (1H) at ~2.60 ppm | Septet (1H) at ~2.50 ppm | Low: Similar in both; confirms 2-substitution. |

| Isopropyl Methyls | Doublet (6H) at ~1.18 ppm | Doublet (6H) at ~1.10 ppm | Low: Standard alkyl signal. |

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content in CDCl₃.

Experimental Protocol: Self-Validating Characterization

A. Synthesis & Purification Workflow

To ensure high-fidelity NMR data, the compound is typically synthesized via the condensation of isobutyric acid (or isobutyronitrile) with 2-amino-2-methyl-1-propanol. The following workflow outlines the path from crude reaction to validated product.

Figure 1: Synthesis and Validation Workflow. The C5 singlet serves as the "Go/No-Go" decision gate for purity.

B. NMR Sample Preparation[1][2]

-

Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or stored over silver foil to prevent acid-catalyzed hydrolysis in the NMR tube.

-

Why? Oxazolines are sensitive to trace acids. Acidic CDCl₃ can open the ring to the ammonium ester during acquisition, leading to confusing spectra (appearance of broad NH peaks).

-

-

Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

-

Acquisition:

-

Scans: 16 (sufficient for >95% purity).

-

Relaxation Delay (d1): 5 seconds (to ensure accurate integration of the methyl singlets).

-

Troubleshooting & Impurity Analysis

Common impurities arise from incomplete cyclization or hydrolysis. Use the table below to identify these issues.

| Impurity Type | NMR Symptom | Corrective Action |

| Hydrolysis Product (Amido-Alcohol) | Appearance of broad singlet (OH/NH) at >6.0 ppm; C5 singlet shifts upfield or splits. | Redistill over CaH₂ to remove water and re-cyclize. |

| Starting Material (Amino Alcohol) | Broad NH₂ signal; distinct CH₂ singlets at different shifts (~3.3 ppm). | Wash organic layer with water (amino alcohol is water-soluble) before distillation. |

| Ring Opening (Acidic Solvent) | C5 signal broadens; appearance of ammonium protons. | Filter CDCl₃ through basic alumina before prepping sample. |

Structural Logic Diagram: Hydrolysis Pathway

The following diagram illustrates the degradation pathway that NMR detects.

Figure 2: Hydrolysis pathway. The disappearance of the characteristic singlet at 3.9 ppm indicates ring opening.

References

-

Meyers, A. I., et al. (1974). Oxazolines.[1][2][3][4][5][6] IX. Synthesis of homologated acetic acids and esters via oxazolines. Journal of Organic Chemistry. Link

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Isopropyl-2-oxazoline. Link

-

Gottlieb, H. E., et al. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

-

Chem-Impex. Product Data: 2-Isopropyl-4,4-Dimethyl-4,5-Dihydro-1,3-Oxazole. Link

-

Konefał, R., et al. (2020). Temperature Behavior of Aqueous Solutions of Poly(2-oxazoline)... Investigated by NMR. Polymers (MDPI).[5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Temperature Behavior of Aqueous Solutions of Poly(2-Oxazoline) Homopolymer and Block Copolymers Investigated by NMR Spectroscopy and Dynamic Light Scattering [mdpi.com]

- 6. Alternative to Poly(2-isopropyl-2-oxazoline) with a Reduced Ability to Crystallize and Physiological LCST - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

A Comparative Guide to Directing Group Efficiency: Oxazolines vs. Amides in Aromatic Lithiation

For professionals in pharmaceutical and materials science, the ability to selectively functionalize aromatic scaffolds is a cornerstone of molecular design. Directed ortho-Metalation (DoM) stands as a premier strategy for achieving exquisite regiochemical control in the substitution of aromatic rings. The success of this powerful synthetic tool is critically dependent on the choice of the directing group (DG), a Lewis basic moiety that guides an organolithium base to a specific ortho-position.